
1,1,1-Tris(hydroxymethyl)propane-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tris(hydroxymethyl)propane is used as a starting material in the synthesis of a variety of polyglycerols and polylactides . It is also used as a tripodal ligand to construct manganese-based metal-organic complexes as single molecular magnets .
Synthesis Analysis
1,1,1-Tris(hydroxymethyl)propane is used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It is used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .Molecular Structure Analysis
The molecular formula of 1,1,1-Tris(hydroxymethyl)propane-d5 is C6H9D5O3 . The molecular weight is 139.2 .Chemical Reactions Analysis
1,1,1-Tris(hydroxymethyl)propane was used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It was used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .Physical And Chemical Properties Analysis
1,1,1-Tris(hydroxymethyl)propane is a solid . It is soluble in water . It is stable under normal conditions .Scientific Research Applications
Hydrogen Bond-Donating Agent
1,1,1-Tris(hydroxymethyl)propane can be used as a hydrogen bond-donating agent. This property is particularly useful in the activation of the C-F bond of benzylic fluorides .
Synthesis of Octanuclear Manganese Cluster
This compound has been used in the synthesis of a new octanuclear manganese cluster. This cluster has potential applications in the field of magnetic materials .
Synthesis of Hyperbranched Polyethers
1,1,1-Tris(hydroxymethyl)propane is also used in the synthesis of hyperbranched polyethers . These polymers have a wide range of applications, including drug delivery and coatings .
Synthesis of Polyglycerols
This compound is used as a starting material in the synthesis of a variety of polyglycerols . Polyglycerols are used in a wide range of applications, including as emulsifiers in food and cosmetic products .
Synthesis of Polylactides
1,1,1-Tris(hydroxymethyl)propane is used in the synthesis of polylactides . Polylactides are biodegradable polymers that are used in a variety of applications, including packaging, agriculture, and medical devices .
Construction of Metal-Organic Complexes
This compound is used as a tripodal ligand to construct manganese-based metal-organic complexes . These complexes are studied for their potential as single molecular magnets .
Mechanism of Action
Target of Action
1,1,1-Tris(hydroxymethyl)propane-d5 is primarily used in the field of neurology research , specifically in the area of pain and inflammation . .
Mode of Action
It has been used as ahydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides .
Result of Action
Its use in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers suggests that it may have significant effects at the molecular level .
Action Environment
It is known that the compound is asolid at room temperature , and it is flammable . Contact with strong oxidants can cause it to burn .
Safety and Hazards
1,1,1-Tris(hydroxymethyl)propane is classified as a reproductive toxicity (Category 2), H361 . It is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors/dust . It is also advised to keep away from heat and sources of ignition .
Future Directions
1,1,1-Tris(hydroxymethyl)propane has been used in the synthesis of a variety of polyglycerols and polylactides , and as a tripodal ligand to construct manganese-based metal-organic complexes . These applications suggest potential future directions in the fields of polymer chemistry and metal-organic complex synthesis.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 1,1,1-Tris(hydroxymethyl)propane-d5 can be achieved through a multi-step process involving the protection and deprotection of hydroxyl groups.", "Starting Materials": [ "D-glucose-d5", "Triethylorthoformate", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Protection of glucose-d5 with triethylorthoformate to form triethylorthoacetate-d5 in the presence of hydrogen chloride gas", "Step 2: Deprotection of triethylorthoacetate-d5 with sodium hydroxide to form 1,1,1-Tris(hydroxymethyl)propane-d5", "Step 3: Purification of 1,1,1-Tris(hydroxymethyl)propane-d5 using methanol", "Step 4: Acetylation of 1,1,1-Tris(hydroxymethyl)propane-d5 with acetic anhydride and pyridine to obtain the desired compound" ] } | |
CAS RN |
103782-76-9 |
Product Name |
1,1,1-Tris(hydroxymethyl)propane-d5 |
Molecular Formula |
C6H14O3 |
Molecular Weight |
139.206 |
IUPAC Name |
1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |
InChI Key |
ZJCCRDAZUWHFQH-CZMJLJOYSA-N |
SMILES |
CCC(CO)(CO)CO |
synonyms |
1,1,1-Tri(hydroxymethyl)propane-d5; 1,1,1-Trimethylolpropane-d5; 2,2-Bis(hydroxymethyl)-1-butanol-d5; 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol-d5; 2-Ethyl-2-(hydroxymethyl)propanediol-d5; Addolink TR-d5; Ethriol-d5; Ethyltrimethylolmethane-d5; Ettri |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




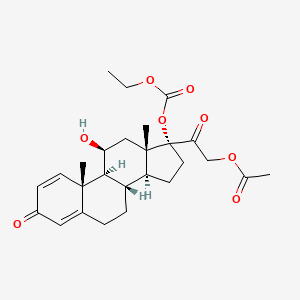


![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

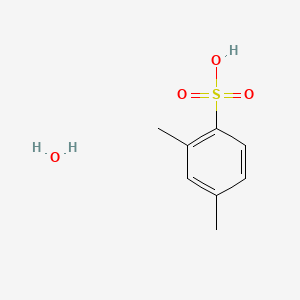
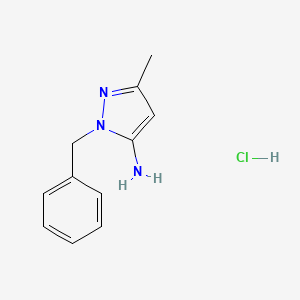
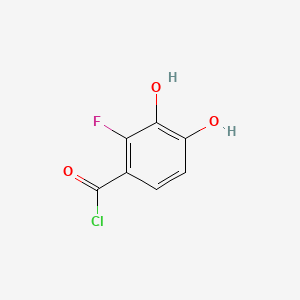
![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)
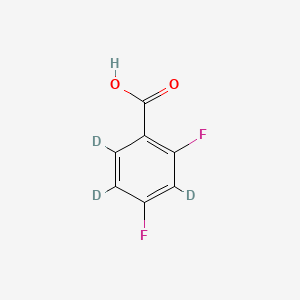
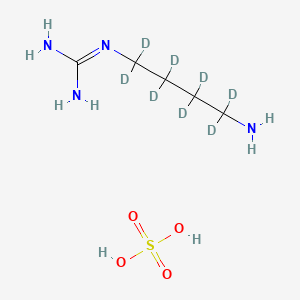
![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)